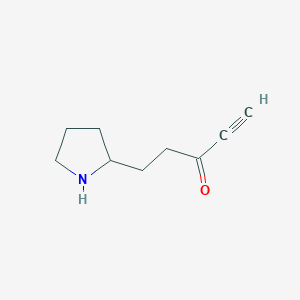![molecular formula C6H9NO2 B13161299 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13161299.png)
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[310]hexane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves several steps, starting from readily available precursors. One common method includes the amino protection of glutamic acid, followed by 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, asymmetric Simmons-Smith reaction, and hydrolysis . Another approach involves the use of palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar multi-step processes as those used in laboratory settings, with optimizations for scale and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ring structure or reduce double bonds.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated ring structures.
Aplicaciones Científicas De Investigación
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as inhibitors of dipeptidyl peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism . The compound’s bicyclic structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity and exerting therapeutic effects.
Comparación Con Compuestos Similares
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: Another bicyclic compound with a similar structure but different functional groups.
tert-Butyl (1S,3R,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate: An intermediate in the synthesis of pharmaceutical compounds.
Uniqueness: 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
IUPAC Name |
2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-2-3-1-4(3)7-5/h3-5,7H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEMWFUKTKDJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Propyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13161232.png)
![N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine](/img/structure/B13161233.png)





![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13161259.png)
![2-[4-(2-Aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13161273.png)



